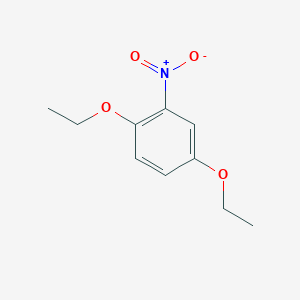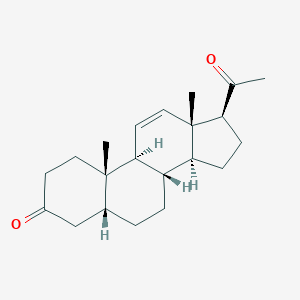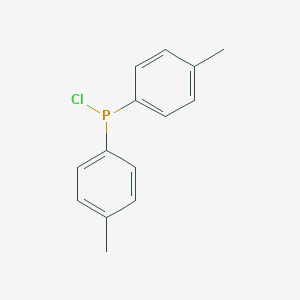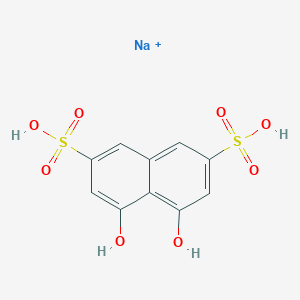
Natrium-Anthrachinon-1-sulfonat
Übersicht
Beschreibung
Sodium anthraquinone-1-sulfonate is a derivative of anthraquinone, a compound with a rich history in organic chemistry due to its diverse applications, particularly in dye manufacture and as an organic cathode in battery technology. Its sodium sulfonate variant has gained attention for its potential in energy storage and catalysis.
Synthesis Analysis
The synthesis of Sodium anthraquinone-1-sulfonate involves sulfonation processes that introduce sulfonate groups into the anthraquinone structure. This modification is crucial for its application in organic cathodes for potassium batteries, where it shows enhanced electrochemical performance due to good cycling stability and capacity retention (Zhao et al., 2018).
Molecular Structure Analysis
The molecular structure has been detailed through X-ray crystal structure determination, revealing the effects of sulfonate substitution on the anthraquinone molecule. Such modifications influence the electronic and spatial configuration, impacting its reactivity and properties (Gamag et al., 1993).
Chemical Reactions and Properties
Sodium anthraquinone-1-sulfonate participates in various chemical reactions, including as a reagent in the synthesis mechanism and application for analysis of amines. Its reactive sulfonyl chloride group makes it a versatile derivatization agent (Feng et al., 2002). Its interaction with DNA suggests potential in biochemical applications due to its high affinity for intercalative binding (Li et al., 1998).
Physical Properties Analysis
Sodium anthraquinone-1-sulfonate's physical properties, including solubility and phase behavior, are influenced by its sulfonate groups. These groups enhance its water solubility, making it applicable in aqueous systems for various electrochemical and photocatalytic processes.
Chemical Properties Analysis
Its chemical properties, especially redox behavior, are pivotal for its role in energy storage devices. The sulfonate groups confer stability and high rate performance in Na-ion batteries, underscoring the material's suitability as a sustainable and efficient organic cathode material (Tang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Redox-Flussbatterien
Natrium-Anthrachinon-1-sulfonat wird als Modellsystem verwendet, um Faktoren zu untersuchen, die ihrer wässrigen Löslichkeit zugrunde liegen . Diese Forschung ist entscheidend für die Entwicklung von Elektrolyten mit hoher Kapazität für Redox-Flussbatterien (RFBs), die einen einzigartigen Vorteil in der Energiespeicherung im Netzmaßstab bieten .
Elektrochemische Anwendungen
Anthrachinon und seine Derivate, einschließlich this compound, werden als sehr vielversprechende Leitstrukturen für verschiedene Anwendungen in der organischen Elektronik identifiziert . Sie werden bei der Formulierung von hierarchischen Screening-Strategien für Materialien verwendet, die mit organischer Elektronik verbunden sind .
Herstellung von Polypyrrolfilmen
This compound wurde als Dotierstoff bei der Herstellung von Polypyrrolfilmen durch elektrochemische Polymerisation verwendet . Diese Anwendung ist im Bereich der leitfähigen Polymere von Bedeutung.
Organische Synthese
This compound ist eine nützliche Verbindung in der organischen Synthese . Es kann bei der Herstellung verschiedener organischer Verbindungen verwendet werden, was zum Fortschritt der organischen Chemie beiträgt.
Antikrebsmittel
Anthrachinon-Derivate, einschließlich this compound, haben eine vielversprechende antiproliferative Aktivität gegen bestimmte Arten von Krebszellen gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antikrebsmedikamente .
Untersuchung der wässrigen Löslichkeit
This compound wird verwendet, um die wässrige Löslichkeit von Anthrachinonsulfonatsalzen zu untersuchen . Diese Forschung ist wichtig, um die Löslichkeiten organischer Salze für die Entwicklung von Elektrolyten mit hoher Kapazität für wässrige Flussbatterien zu verstehen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102
Wirkmechanismus
Target of Action
Sodium anthraquinone-1-sulfonate (SA1S) is an organic compound that primarily targets redox reactions . It is used as a redox mediator in various biochemical processes .
Mode of Action
SA1S interacts with its targets through redox reactions . It can be reversibly oxidized and reduced, assisting in extracellular electron transfer (EET) processes . The sulfonate functional group of SA1S offers excellent hydrophilicity, which promotes the molecular level binding of SA1S with reduced graphene oxide (rGO) and leads to a 3D interconnected xerogel .
Biochemical Pathways
The primary biochemical pathway affected by SA1S is the electron transfer process . As a redox mediator, SA1S facilitates the transfer of electrons in biochemical reactions, thereby influencing the overall redox balance within the system .
Pharmacokinetics
Its solubility in water is known to be moderate , which could influence its bioavailability and distribution within the body.
Result of Action
The primary result of SA1S’s action is the facilitation of electron transfer in biochemical reactions . This can influence various downstream processes, including energy generation, environmental remediation, and chemical production .
Action Environment
The action of SA1S can be influenced by various environmental factors. For instance, its solubility can change significantly with a change in its counter-cation . Additionally, the position and number of the sulfonate groups can also impact its solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
Zukünftige Richtungen
Sodium anthraquinone-1-sulfonate has been examined as an organic redox-active compound and highly conductive graphene nanosheets have been incorporated to enhance the electronic conductivity . This work opens a new avenue for developing high-performance supercapacitors through the rational combination of redox organic molecules with highly conductive graphene .
Biochemische Analyse
Biochemical Properties
Sodium anthraquinone-1-sulfonate is soluble in hot water , which allows it to interact with various biomolecules in aqueous environments. The anthraquinone moiety forms the core of various anticancer agents . Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins
Cellular Effects
Anthraquinones have been shown to have anti-inflammatory and anti-oxidation effects . They can inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis and tumor angiogenesis . They also regulate the host immune response, have antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance
Molecular Mechanism
Anthraquinone-based compounds generally inhibit cancer progression by targeting essential cellular proteins . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature
Dosage Effects in Animal Models
Anthraquinones have been shown to attenuate symptoms and tissue damages through anti-inflammatory or immuno-modulatory effects in animal colitis models
Metabolic Pathways
Anthraquinones are synthesized in plants through the shikimate or chorismate and the polyketide pathway
Transport and Distribution
It is known that the compound is soluble in hot water , which may facilitate its transport and distribution
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium anthraquinone-1-sulfonate involves the sulfonation of anthraquinone followed by neutralization with sodium hydroxide.", "Starting Materials": ["Anthraquinone", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": [ { "Step 1": "Anthraquinone is mixed with sulfuric acid and heated to 80-100°C to form anthraquinone-1-sulfonic acid." }, { "Step 2": "The anthraquinone-1-sulfonic acid is then neutralized with sodium hydroxide solution to form Sodium anthraquinone-1-sulfonate." }, { "Step 3": "The resulting Sodium anthraquinone-1-sulfonate is washed with water to remove any impurities and dried." } ] } | |
CAS-Nummer |
128-56-3 |
Molekularformel |
C14H8NaO5S |
Molekulargewicht |
311.27 g/mol |
IUPAC-Name |
sodium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |
InChI-Schlüssel |
LIWRTTRIQSKPHK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[Na] |
Andere CAS-Nummern |
128-56-3 |
Löslichkeit |
1-Mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °C. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Sodium anthraquinone-1-sulfonate be removed from environmental water samples?
A1: Yes, Sodium anthraquinone-1-sulfonate can be extracted from environmental water samples using Dowex WGR weakly anion exchange resin. [] This method allows for the determination of trace amounts of Sodium anthraquinone-1-sulfonate and Sodium anthraquinone-2-sulfonate in complex matrices like river water and soil. [] After adsorption onto the resin, the compound is eluted with a strong acid like hydrochloric acid and further derivatized for analysis via gas chromatography. []
Q2: Does Sodium anthraquinone-1-sulfonate interact with other molecules in solution?
A2: Research shows that Sodium anthraquinone-1-sulfonate exhibits competitive adsorption with Xylenol Orange on expanded graphite. [] This means that the presence of one molecule can influence the adsorption capacity of expanded graphite for the other. [] This competitive behavior is likely due to both molecules targeting similar adsorption sites on the expanded graphite surface. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
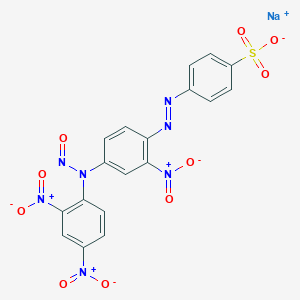
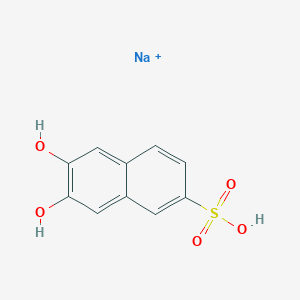
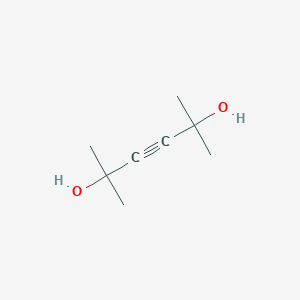

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
